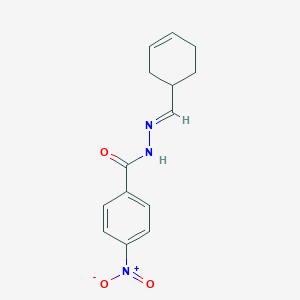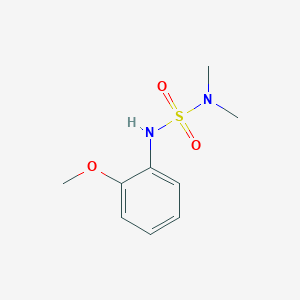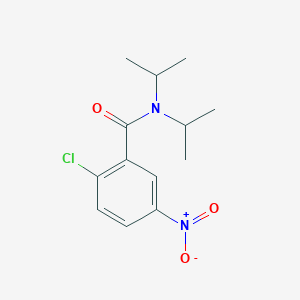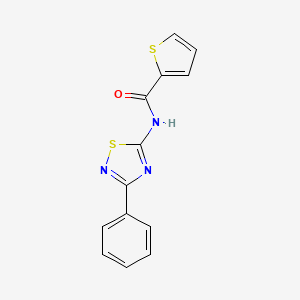![molecular formula C16H14ClN3O2S B5829793 N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5829793.png)
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide, also known as SN-38, is a potent DNA topoisomerase I inhibitor that is used in cancer treatment. SN-38 is a derivative of irinotecan, which is a prodrug that is converted to SN-38 in the body.
Wirkmechanismus
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide works by inhibiting DNA topoisomerase I, which is an enzyme that is involved in DNA replication and transcription. Topoisomerase I is responsible for removing the supercoiling that occurs during DNA replication and transcription. By inhibiting this enzyme, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide prevents cancer cells from replicating and dividing, which leads to their death.
Biochemical and Physiological Effects:
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to be effective against a variety of cancers, including colon, lung, and breast cancer. N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide works by inhibiting DNA topoisomerase I, which is an enzyme that is involved in DNA replication and transcription. By inhibiting this enzyme, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide prevents cancer cells from replicating and dividing, which leads to their death.
Vorteile Und Einschränkungen Für Laborexperimente
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide has a number of advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of DNA topoisomerase I, which makes it a useful tool for studying the role of this enzyme in cancer. One limitation is that it is a toxic compound, which makes it difficult to work with in the lab.
Zukünftige Richtungen
There are a number of future directions for research on N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide. One area of research is the development of new formulations of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide that are less toxic and more effective against cancer. Another area of research is the development of new drugs that target DNA topoisomerase I in different ways. Finally, there is a need for more research on the mechanisms of resistance to N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide in cancer cells.
Synthesemethoden
The synthesis of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide involves the conversion of irinotecan to N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide. Irinotecan is converted to N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide in the liver by carboxylesterase enzymes. The conversion of irinotecan to N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide is an important step in the metabolism of irinotecan and is responsible for its anti-cancer activity.
Wissenschaftliche Forschungsanwendungen
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide has been extensively studied for its anti-cancer activity. It has been shown to be effective against a variety of cancers, including colon, lung, and breast cancer. N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide works by inhibiting DNA topoisomerase I, which is an enzyme that is involved in DNA replication and transcription. By inhibiting this enzyme, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide prevents cancer cells from replicating and dividing, which leads to their death.
Eigenschaften
IUPAC Name |
N-[(4-acetamidophenyl)carbamothioyl]-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c1-10(21)18-13-5-7-14(8-6-13)19-16(23)20-15(22)11-3-2-4-12(17)9-11/h2-9H,1H3,(H,18,21)(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKBTLCEEUQTHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-7-[(1-naphthyloxy)methyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5829721.png)





![2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B5829780.png)

![4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol](/img/structure/B5829794.png)
![4-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5829797.png)

![N'-[(2-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5829808.png)

![7-[(3-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5829823.png)